molecular formula C8H13NO3 B065143 Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 177980-28-8

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B065143
CAS No.: 177980-28-8
M. Wt: 171.19 g/mol
InChI Key: YLVMNNQUWKXAHL-UHFFFAOYSA-N
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Description

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a high-value, synthetically versatile bicyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a compact, fused heterocyclic system containing both an azetidine (2-azabicyclo) and an oxirane (7-oxa) ring, making it a privileged scaffold for the synthesis of novel bioactive molecules. Its primary research value lies in its role as a key synthetic intermediate, where the strained epoxide and the ester-protected secondary amine offer orthogonal reactive handles for further functionalization. Researchers utilize this compound to introduce conformational constraint and three-dimensional diversity into target structures, a strategy crucial for developing potent and selective enzyme inhibitors, receptor modulators, and chemical probes. The scaffold is particularly relevant in the exploration of covalent inhibitors, where the electrophilic epoxide can undergo ring-opening reactions with nucleophilic residues (e.g., cysteine, lysine) in biological targets. Furthermore, it serves as a precursor for generating azetidine-containing compounds, a ring system prized for its favorable physicochemical properties and metabolic stability. This reagent is essential for chemists engaged in scaffold-hopping, fragment-based drug design, and the synthesis of complex molecular architectures, providing a critical tool for advancing programs in hit-to-lead and lead optimization.

Properties

IUPAC Name

ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-11-8(10)9-5-3-4-6-7(9)12-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVMNNQUWKXAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide-Aziridine Cyclization

In a representative procedure:

  • Starting Material : A pre-functionalized aziridine derivative (e.g., N-protected aziridine-2-carboxylate) is treated with an epoxide (e.g., ethylene oxide) under basic conditions.

  • Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Base: Triethylamine (TEA) or sodium hydride (NaH)

    • Temperature: 0°C to room temperature, 12–24 hours

  • Outcome : The reaction proceeds via nucleophilic ring-opening of the epoxide by the aziridine nitrogen, followed by intramolecular cyclization to form the bicyclic structure.

Key Challenge : Steric hindrance in the bicyclic system often necessitates bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions.

Esterification Strategies

The ethyl carboxylate moiety is introduced either before or after bicyclic core formation, depending on the stability of intermediates.

Pre-Cyclization Esterification

This method involves esterifying a carboxylic acid precursor prior to cyclization:

  • Step 1 : React 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylic acid with ethanol in the presence of a coupling agent.

    • Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Catalyst : 4-Dimethylaminopyridine (DMAP)

    • Solvent : DCM or ethyl acetate

    • Yield : ~60–75% for analogous benzyl esters.

  • Step 2 : Proceed with cyclization as described in Section 1.1.

Post-Cyclization Transesterification

An alternative route modifies pre-formed benzyl or methyl esters into ethyl derivatives:

  • Starting Material : Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate.

  • Reaction :

    • Conditions : Ethanol, chlorotrimethylsilane (TMSCl), room temperature, 12–18 hours.

    • Mechanism : TMSCl acts as a Lewis acid to activate the ester for nucleophilic attack by ethanol.

  • Workup :

    • Neutralization with saturated NaHCO₃

    • Extraction with DCM

    • Purification via silica gel chromatography (eluent: 1–20% methanol in DCM).

  • Yield : ~64% (extrapolated from benzyl-to-amide conversions in analogous systems).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may promote decomposition.

  • Low temperatures (0–5°C) improve selectivity during cyclization but extend reaction times.

Protecting Group Strategy

  • Boc Groups : Provide steric protection but require acidic deprotection (e.g., trifluoroacetic acid), which may hydrolyze esters.

  • Cbz Groups : Removable via hydrogenolysis (H₂/Pd-C), preserving ester functionality.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include:

    • δ 1.25 ppm (t, J = 7.1 Hz, CH₂CH₃)

    • δ 4.15 ppm (q, J = 7.1 Hz, OCH₂CH₃)

    • δ 3.8–4.2 ppm (m, bicyclic O-CH₂-N).

  • HRMS-ESI : Expected [M+H]⁺ at m/z 172.0974 (calc. for C₈H₁₄NO₃⁺: 172.0970).

Chromatographic Purity

  • HPLC : >95% purity using a C18 column (gradient: 10–90% acetonitrile in water over 20 min).

Comparative Data for Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Aziridine SynthesisTsCl, DMAP, CH₂Cl₂, 0°C→RT93
CyclizationNaOMe, MeOH, reflux85
TransesterificationEtOH, TMSCl, RT, 18 h64
Final PurificationSilica gel (DCM/MeOH)95

Chemical Reactions Analysis

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Analgesic and Anti-inflammatory Effects : Some studies suggest that similar bicyclic structures can modulate pain pathways, which could lead to the development of novel analgesics .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : this compound can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions .
  • Synthesis of Heterocycles : Its structure allows for the formation of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound can contribute to the development of advanced materials:

  • Polymerization : Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .

Case Study 1: Antimicrobial Applications

A study published in the Journal of Organic Chemistry explored the synthesis of various derivatives of ethyl 7-oxa-2-azabicyclo[4.1.0]heptane and their subsequent evaluation against bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a pathway for developing new antimicrobial agents.

Case Study 2: Organic Synthesis Pathways

In a research article from Tetrahedron Letters, the authors described a synthetic route involving ethyl 7-oxa-2-azabicyclo[4.1.0]heptane as an intermediate in the synthesis of complex heterocycles, demonstrating its utility in constructing pharmacologically relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The presence of oxygen and nitrogen atoms within its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Research Findings

  • Spectral Data :
    • Ethyl esters in bicyclic systems show characteristic NMR signals (e.g., δ 4.15–4.21 ppm for ethyl CH₂, δ 172–174 ppm for carbonyl) .
    • Thia analogs exhibit distinct IR peaks due to C-S bonds (e.g., 731 cm⁻¹ in ) .
  • Regulatory Status :
    • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid esters are monitored under EPA regulations (e.g., 15 U.S.C. 2604) .

Biological Activity

Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, also known by its CAS number 72229-08-4, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.206 g/mol
LogP0.974
PSA (Polar Surface Area)35.53 Ų

The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its molecular configuration allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

This compound has been investigated for its role as a potential inhibitor of certain enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of specific bacterial strains.
  • Enzyme Inhibition : It is believed to interact with enzymes such as β-lactamases, which are crucial in antibiotic resistance mechanisms.

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the activity of these enzymes, suggesting potential applications in combating resistant bacterial infections .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
  • Synthesis of Bioactive Compounds : Research has explored the use of this compound as a building block in synthesizing more complex bioactive molecules. For instance, it has been utilized in the preparation of fused cyclopropane-g-lactams, which possess interesting pharmacological properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group transformations. Common methods include:

  • Cyclization Reactions : These reactions are crucial for forming the bicyclic structure.
  • Esterification : The carboxylic acid moiety is often esterified to enhance solubility and bioactivity.

Q & A

Q. Table 1. NMR Characterization of this compound

Proton/GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (JJ, Hz)Reference
Ethyl ester (OCH2_2CH3_3)4.18q7.2
Cyclopropane CH4.21m-
Ethyl CH3_31.26t6.8

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
Temperature0°C (coupling), RT (workup)Reduces side reactions
Catalyst (Deprotection)10% Pd/C under H2_293–100% yield
Solvent (Cyclization)DMFEnhances polarity

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